REACTION_CXSMILES
|
C(=O)([O-])[O-:2].[Na+].[Na+].C(=O)(O)[O-].[Na+].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[P:23]([O:32][CH2:33][CH:34]=[CH2:35])([O:28][CH2:29][CH:30]=[CH2:31])[O:24][CH2:25][CH:26]=[CH2:27]>O=O.O>[P:23]([O:28][CH2:29][CH:30]=[CH2:31])([O:32][CH2:33][CH:34]=[CH2:35])([O:24][CH2:25][CH:26]=[CH2:27])=[O:2] |f:0.1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC=C)(OCC=C)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 25°-30°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
of an aqueous solution containing 0.5 g
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is removed
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCC=C)(OCC=C)OCC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |